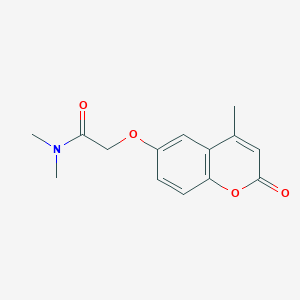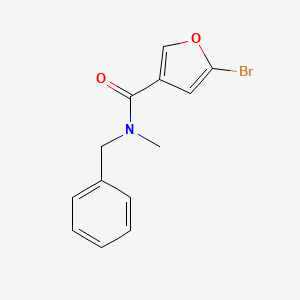![molecular formula C15H20N2O2 B7512115 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, also known as DMPE, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DMPE is a member of the piperazine family of compounds, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone also has some limitations, such as its potential toxicity at high concentrations and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific fields, such as immunology and infectious diseases, and the exploration of its structure-activity relationships to identify more potent and selective analogs. Additionally, the in vivo efficacy and safety of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone need to be further evaluated to determine its potential as a therapeutic agent.
Synthesemethoden
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone can be synthesized through a multi-step process, starting from 2,4-dimethylbenzoyl chloride and piperazine. The first step involves the reaction of 2,4-dimethylbenzoyl chloride with piperazine in the presence of a base, such as triethylamine, to form 1-(2,4-dimethylbenzoyl)piperazine. The second step involves the reaction of 1-(2,4-dimethylbenzoyl)piperazine with acetyl chloride in the presence of a base to form 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone. The purity of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone can be improved through recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-4-5-14(12(2)10-11)15(19)17-8-6-16(7-9-17)13(3)18/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTZZCPRXZVCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512041.png)





![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)



